Furan-3-yl vs Furan-2-yl Regioisomerism: Differential PDK1 Binding Affinity
The furan-2-yl regioisomer, 3-(furan-2-yl)-1H-pyrazol-5-amine (also known as 3-amino-5-(2-furyl)pyrazole), has been characterized as a PDK1 binder with an IC₅₀ of 313 μM in biochemical assays [1]. The furan-3-yl substitution pattern of the target compound is expected to alter binding geometry due to the different positioning of the furan oxygen atom, which affects hydrogen-bonding interactions within the kinase hinge region . While direct IC₅₀ data for 3-(furan-3-yl)-1H-pyrazol-5-amine against PDK1 has not been published, the distinct regioisomeric substitution constitutes a critical variable for fragment-based screening campaigns where subtle changes in vector geometry can determine hit versus non-hit classification.
| Evidence Dimension | PDK1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted to differ based on regioisomerism |
| Comparator Or Baseline | 3-(furan-2-yl)-1H-pyrazol-5-amine: IC₅₀ = 313 μM |
| Quantified Difference | N/A (target compound IC₅₀ unreported) |
| Conditions | Biochemical PDK1 binding assay; exact conditions not specified in vendor datasheet [1] |
Why This Matters
Fragment-based screening programs require precise control over substitution geometry; the 3-furyl regioisomer offers a distinct vector that may access alternative binding pockets inaccessible to the 2-furyl analog.
- [1] GlpBio. 3-(Furan-2-yl)-1H-pyrazol-5-amine (Catalog No. GF33150): PDK1 binder with IC₅₀ = 313 μM. Citing Medina JR, et al. ACS Med Chem Lett. 2010;1(8):439-442. View Source
